
(E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)acrylamide, also known as DEA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
Molecular Docking and DFT Studies
One notable application of acrylamide derivatives in scientific research involves molecular docking and density functional theory (DFT) studies. For instance, (E)-3-(2,6-dichlorophenyl)-acrylamide and its dimer were analyzed through molecular docking, DFT, and quantum theory of atoms in molecules (QTAIM) approach. This study aimed to describe and measure the non-covalent interactions of the molecules, providing insights into their spectroscopic data and nonlinear optical activity (Shukla, Chaudhary, & Pandey, 2020).
Corrosion Inhibition
Acrylamide derivatives have been researched for their role as corrosion inhibitors. In a study involving copper in nitric acid solutions, acrylamide derivatives like ACR-2 and ACR-3 were found effective as corrosion inhibitors, revealing their potential in industrial applications. The study used methods like Fourier-transform infrared spectroscopy (FTIR) and electrochemical techniques to characterize the compounds and their inhibitory effects (Abu-Rayyan et al., 2022).
Polymer Research
In polymer science, acrylamide monomers like N-isopropylacrylamide have been synthesized and studied for their potential in controlled drug delivery systems. Research in this area focuses on the controlled polymerization processes and the characteristics of the resulting polymers, such as their thermoresponsive behavior in aqueous media (Convertine et al., 2004).
Antitumor Activity
Some acrylamide derivatives have shown promising antitumor activity. An example is the synthesis of pyrimidiopyrazole derivatives, which displayed significant in vitro antitumor activity. These compounds have been the subject of molecular docking studies to understand their interaction with biological targets (Fahim, Elshikh, & Darwish, 2019).
Environmental and Health Studies
Acrylamide has been extensively studied for its environmental fate and neurotoxicity. These studies provide critical information on acrylamide's biodegradability, mobility in soil and water, and its toxicological effects, which are crucial for assessing risks associated with its use (Smith & Oehme, 1991).
Synthesis and Crystallography
Research on acrylamide derivatives often includes synthesis and crystallography to understand their structural properties. Studies focusing on the synthesis, separation, and crystal structures of specific acrylamide derivatives offer insights into their molecular configuration and potential applications (Chenna et al., 2008).
Propriétés
IUPAC Name |
(E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-5-15-8-7-9-16(6-2)21(15)22-20(23)13-11-17-10-12-18(24-3)14-19(17)25-4/h7-14H,5-6H2,1-4H3,(H,22,23)/b13-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBFEIBXKJTLSF-ACCUITESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,6-diethylphenyl)-3-(2,4-dimethoxyphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

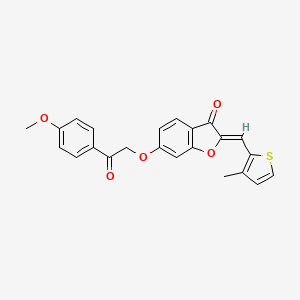

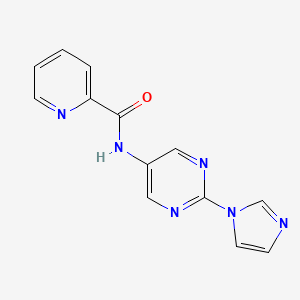
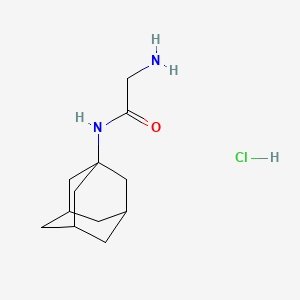

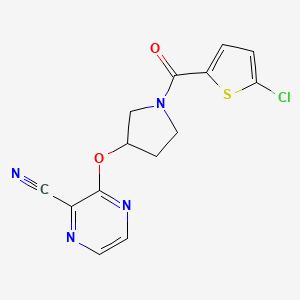
![1-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357408.png)
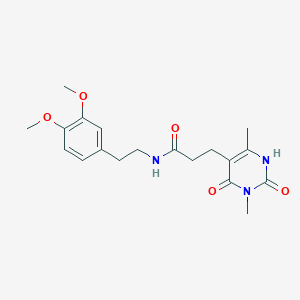
![N-(2-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2357410.png)
![4-Nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B2357411.png)
![5-Bromo-2-({1-[(2,5-difluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2357412.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2357413.png)
![1H-Imidazo[4,5-C]pyridin-2(3H)-one](/img/structure/B2357414.png)
